Phomopsin A

Descripción general

Descripción

Phomopsin A (PHOA) is a mycotoxin primarily infesting lupines . It is produced by Diaporthe toxica, formerly known as toxigenic Phomopsis leptostromiformis, which causes infections in lupine plants and harvested seeds .

Synthesis Analysis

Phomopsin A is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide). It is part of a family of fungal cyclic RiPPs, termed dikaritins . The biosynthesis of phomopsins involves the posttranslational installation of dehydroamino acids by UstYa family proteins .Molecular Structure Analysis

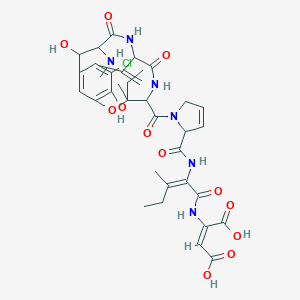

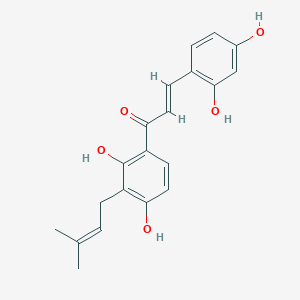

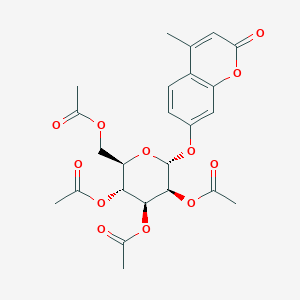

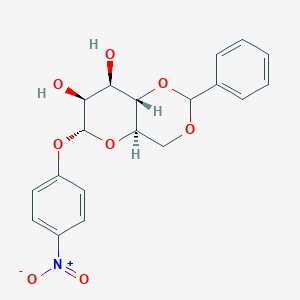

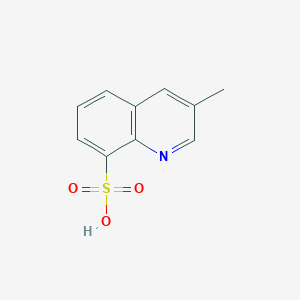

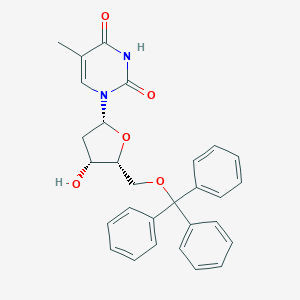

Phomopsin A is a cyclic hexapeptide . It contains 3-hydroxyisoleucine, 3,4-didehydrovaline, N-methyl-3-(3-chloro-4,5-dihydroxyphenyl) serine, E-2,3-didehydroaspartic acid, E-2,3-didehydroisoleucine, and 3,4-didehydroproline .Chemical Reactions Analysis

The generation of dehydroamino acids in Phomopsin A is of particular interest. These include 3,4-dehydrovaline (dVal), 3,4-dehydroproline (dPro), 2,3-dehydroisoleucine (dIle), and 2,3-dehydroaspartic acid (dAsp). These are formed by oxidation of valine (Val), proline (Pro), isoleucine (Ile), and aspartic acid (Asp) residues, respectively .Physical And Chemical Properties Analysis

Phomopsin A has a molecular formula of C36H45ClN6O12 and a molecular weight of 789.23 . It is a solid substance that is soluble in DMF, DMSO, ethanol, and methanol .Aplicaciones Científicas De Investigación

Mycotoxin Research

Phomopsin A is a mycotoxin primarily infesting lupines . It’s produced by Diaporthe toxica, which can cause infections in lupine plants and harvested seeds . This makes Phomopsin A crucial in mycotoxin research, particularly in studying the effects of these toxins on various plants and how to mitigate their impact .

Fungal Growth Study

Phomopsin A plays a significant role in the study of fungal growth. For instance, the formation of Phomopsin A and Ochratoxin A was investigated on whole field peas as a model system to assess fungal growth and toxin production at adverse storage conditions .

Food Safety

The presence of Phomopsin A in foodstuffs, particularly those based on lupin, is a concern for food safety . Research into the occurrence and effects of Phomopsin A in food contributes to the development of safer food production and storage methods .

Animal Health

Phomopsin A is also relevant in the field of animal health. Animals that consume feed contaminated with Phomopsin A can suffer health effects . Therefore, studying Phomopsin A can help in the development of safer animal feeds and better animal health practices .

Plant Pathology

Phomopsin A is produced by Diaporthe toxica, a phytopathogenic fungus . Therefore, it is used in plant pathology to study the effects of this fungus on various plants, the mechanisms of its pathogenicity, and potential control measures .

Molecular Phylogenetics

The study of Phomopsin A also contributes to molecular phylogenetics. The genetic evidence provided by studying this toxin can help define species boundaries, particularly in fungi like Diaporthe toxica .

Mecanismo De Acción

Target of Action

Phomopsin A, a potent mycotoxin, primarily targets dimeric tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining cell structure, enabling cell movement, and facilitating cell division .

Mode of Action

Phomopsin A interacts with its target by binding selectively to dimeric tubulin at a site overlapping that of vinblastine and maytansine . This binding inhibits the formation of the microtubule spindle, thereby blocking cell division . Uniquely, phomopsin A also protects tubulin from decay .

Biochemical Pathways

Phomopsin A is a fungal RiPP (ribosomally synthesized and posttranslationally modified peptide) and is part of a widespread pathway for the biosynthesis of a family of fungal cyclic RiPPs, termed dikaritins . The compound is produced by the fungus Diaporthe toxica, formerly known as Phomopsis leptostromiformis .

Result of Action

The binding of Phomopsin A to tubulin disrupts microtubular functions, leading to potent antimitotic activity . This disruption can cause hepatotoxicity in various animal species when exposed to sufficient doses . Phomopsin A has also been found to be hepatocarcinogenic in rats .

Action Environment

The fungus’s growth and the subsequent toxin production are influenced by environmental conditions, particularly water activity . Proper drying and storage of lupins and other grain legumes are crucial for product safety as elevated water activity can significantly impact the formation of Phomopsin A .

Safety and Hazards

Propiedades

IUPAC Name |

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFRRYBYQKPKSY-AJSRVUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017600 | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64925-80-0 | |

| Record name | Phomopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phomopsin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)